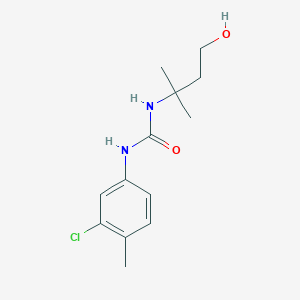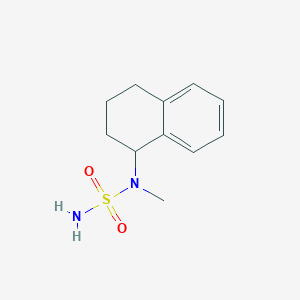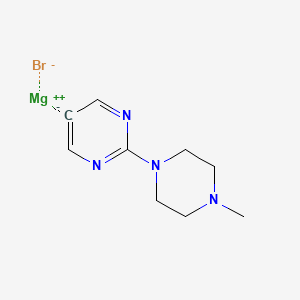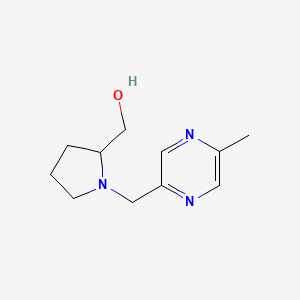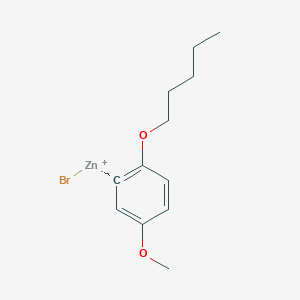
(5-Methoxy-2-(n-pentyloxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy and pentyloxy groups on the phenyl ring enhances its reactivity and selectivity in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 5-methoxy-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to enhance the efficiency of the reaction. The use of high-purity reagents and stringent control of reaction conditions are crucial for the large-scale synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The organozinc compound can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound formed by the coupling of the organozinc reagent with an aryl halide.
Applications De Recherche Scientifique
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with transition metal catalysts. This process facilitates the formation of carbon-carbon bonds, which is essential in various synthetic applications. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which mediate the coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-methoxy-2-(n-pentyloxy)phenyl)zinc chloride
- (5-methoxy-2-(n-pentyloxy)phenyl)zinc iodide
- (5-methoxy-2-(n-pentyloxy)phenyl)zinc fluoride
Uniqueness
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity and selectivity in cross-coupling reactions. The presence of the bromide ion enhances its nucleophilicity compared to other halides, making it more effective in certain synthetic applications. Additionally, the methoxy and pentyloxy groups on the phenyl ring provide steric and electronic effects that further influence its reactivity.
Propriétés
Formule moléculaire |
C12H17BrO2Zn |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methoxy-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-3-4-5-10-14-12-8-6-11(13-2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NDUTWMVXJITXGL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


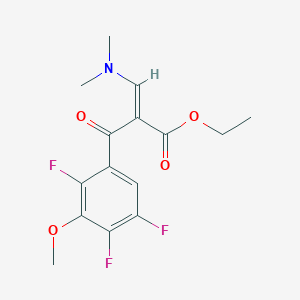
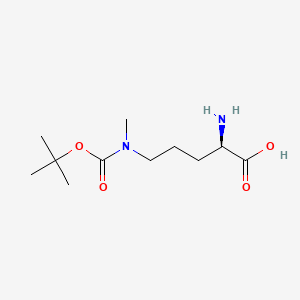
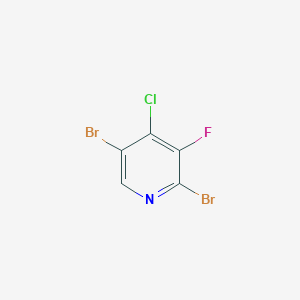
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
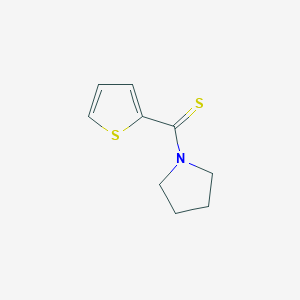
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)


